Stereochemical Dominance in Human Endometrial Progesterone Metabolism
In incubations of progesterone with human endometrial tissue, the principal metabolite formed is (20S)-20-hydroxypregn-4-en-3-one (20α-DHP), with 5α-pregnanedione as a secondary product and 20β-dihydroprogesterone (20β-DHP) appearing only as a minor metabolite [1]. This stereoselective reduction establishes 20α-DHP as the dominant endogenous endometrial progestogen metabolite, contrasting sharply with tissues expressing predominantly 5α-reductase pathways where 5α-pregnane derivatives predominate. No evidence for 17α-hydroxylase activity was detected, confirming metabolic exclusivity toward C-20 reduction.
| Evidence Dimension | Relative metabolite yield from progesterone substrate in human endometrial tissue |
|---|---|
| Target Compound Data | 20α-DHP identified as the main product (predominant metabolite band) |
| Comparator Or Baseline | 20β-DHP present as a lower-yield product; 5α-pregnanedione as secondary metabolite; 5β-pregnanedione present at still lower yields |
| Quantified Difference | 20α-DHP >> 20β-DHP (quantitative hierarchy: 20α-DHP > 5α-pregnanedione > 5β-pregnanedione > 20β-DHP) |
| Conditions | Human endometrial tissue incubations; 2 h without cofactors; 4 h with cofactors; radiometabolite quantification by computerized technique |
Why This Matters
For researchers modeling endometrial progesterone biology, only (20S)-20-hydroxypregn-4-en-3-one reproduces the quantitatively dominant endogenous metabolic product; use of the 20β epimer or 5α-reduced analogs introduces a non-physiological metabolite profile.
- [1] Collins, W. P., Mansfield, M. D., Bridges, C. E., & Sommerville, I. F. (1969). Studies on steroid metabolism in human endometrial tissue. Biochemical Journal, 113(2), 399–407. View Source
